molecular formula C11H7FO2 B8565023 2-Fluoro-5-(furan-2-yl)benzaldehyde

2-Fluoro-5-(furan-2-yl)benzaldehyde

Cat. No. B8565023
M. Wt: 190.17 g/mol
InChI Key: SSUKSMUMHWJJEB-UHFFFAOYSA-N
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Patent
US06518268B1

Procedure details

Tri(dibenzylideneacetone)-dipalladium (0.18 g, 0.2 mmol), and triphenylphosphine (0.21 g, 0.8 mmol) were dissolved in tetrahydrofuran (60 mL), followed by stirring at room temperature for 30 minutes. Then, 5-bromo-2-fluorobenzaldehyde (0.4 g, 2.0 mmol) and 2-(tributylstannyl)-furan (1.25 mL, 4. 0 mmol) were added thereto, followed by heating under reflux for 10 hours. The mixture was cooled to room temperature, and after the conventional treatment, the residue was purified by silica gel column chromatography (hexane: ethyl acetate=8:1), to give 2-fluoro-5-(2-furyl)benzaldehyde (0.38 g, 100%).
[Compound]
Name
Tri(dibenzylideneacetone) dipalladium
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
1.25 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:21]1[CH:22]=[CH:23][C:24]([F:29])=[C:25]([CH:28]=1)[CH:26]=[O:27].[O:30]1[CH2:34][CH2:33][CH2:32][CH2:31]1>C([Sn](CCCC)(CCCC)C1OC=CC=1)CCC>[F:29][C:24]1[CH:23]=[CH:22][C:21]([C:31]2[O:30][CH:34]=[CH:33][CH:32]=2)=[CH:28][C:25]=1[CH:26]=[O:27]

Inputs

Step One
Name
Tri(dibenzylideneacetone) dipalladium
Quantity
0.18 g
Type
reactant
Smiles
Name
Quantity
0.21 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
1.25 mL
Type
catalyst
Smiles
C(CCC)[Sn](C=1OC=CC1)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
after the conventional treatment, the residue was purified by silica gel column chromatography (hexane: ethyl acetate=8:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=O)C=C(C=C1)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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